Premisakinolide A

Description

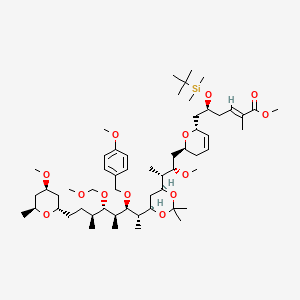

Premisakinolide A (C₃₇H₆₂O₁₁), also known as bistheonellic acid B, is a 19-membered monomeric macrolide first isolated from the Okinawan marine sponge Theonella swinhoei . It serves as the monomeric precursor to misakinolide A, a 40-membered dimeric macrolide with potent cytotoxicity against human carcinoma cell lines (e.g., KB and PS cell lines) . This compound is notable for its polyketide-derived structure, featuring a tetrahydropyran core, polypropionate chains, and stereochemically complex hydroxyl and methyl groups . Recent synthetic advancements have reduced its longest linear sequence (LLS) from 16–27 steps to just 9 steps via site-selective C-H allylation and crotylation of unprotected diols, highlighting breakthroughs in redox economy and stereocontrol .

Properties

Molecular Formula |

C57H98O13Si |

|---|---|

Molecular Weight |

1019.5 g/mol |

IUPAC Name |

methyl (E,5S)-5-[tert-butyl(dimethyl)silyl]oxy-6-[(2S,6R)-2-[(2S,3R)-2-methoxy-3-[(4S,6R)-6-[(2S,3S,4R,5S,6S)-5-(methoxymethoxy)-8-[(2S,4R,6S)-4-methoxy-6-methyloxan-2-yl]-3-[(4-methoxyphenyl)methoxy]-4,6-dimethyloctan-2-yl]-2,2-dimethyl-1,3-dioxan-4-yl]butyl]-3,6-dihydro-2H-pyran-6-yl]-2-methylhex-2-enoate |

InChI |

InChI=1S/C57H98O13Si/c1-37(22-26-47-32-49(61-14)30-39(3)66-47)53(65-36-59-12)42(6)54(64-35-43-24-28-44(60-13)29-25-43)41(5)52-34-51(68-57(10,11)69-52)40(4)50(62-15)33-46-21-19-20-45(67-46)31-48(27-23-38(2)55(58)63-16)70-71(17,18)56(7,8)9/h19-20,23-25,28-29,37,39-42,45-54H,21-22,26-27,30-36H2,1-18H3/b38-23+/t37-,39-,40+,41-,42-,45-,46-,47-,48-,49+,50-,51-,52+,53-,54-/m0/s1 |

InChI Key |

PMNQWZTYQIKJTO-PEAANCQRSA-N |

Isomeric SMILES |

C[C@H]1C[C@H](C[C@@H](O1)CC[C@H](C)[C@@H]([C@H](C)[C@H]([C@@H](C)[C@H]2C[C@H](OC(O2)(C)C)[C@H](C)[C@H](C[C@@H]3CC=C[C@H](O3)C[C@H](C/C=C(\C)/C(=O)OC)O[Si](C)(C)C(C)(C)C)OC)OCC4=CC=C(C=C4)OC)OCOC)OC |

Canonical SMILES |

CC1CC(CC(O1)CCC(C)C(C(C)C(C(C)C2CC(OC(O2)(C)C)C(C)C(CC3CC=CC(O3)CC(CC=C(C)C(=O)OC)O[Si](C)(C)C(C)(C)C)OC)OCC4=CC=C(C=C4)OC)OCOC)OC |

Synonyms |

premisakinolide A |

Origin of Product |

United States |

Comparison with Similar Compounds

Research Implications

- Therapeutic Potential: Swinholide A and misakinolide A demonstrate that macrodiolides with larger, symmetric architectures achieve superior bioactivity, guiding future drug design .

- Synthetic Innovation: this compound’s streamlined synthesis (9 steps) exemplifies the strategic value of C-H functionalization in polyketide construction, offering a template for synthesizing related compounds .

Q & A

Q. What established synthetic routes are used for Premisakinolide A, and what key reaction steps define its construction?

this compound’s synthesis involves site-selective C-H allylation and crotylation of unprotected diols, enabling efficient polyketide construction. Critical steps include stereochemical control during C-H functionalization and protecting-group-free strategies to streamline synthesis. For example, Scheme 4 in prior work demonstrates a formal synthesis pathway using these methods, highlighting the importance of redox economy . Researchers should prioritize reaction condition optimization (e.g., catalyst loading, temperature) to enhance yield and selectivity.

Q. Which spectroscopic techniques are essential for characterizing this compound’s stereochemistry and functional groups?

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly - and -NMR, is critical for resolving stereochemical configurations and functional group assignments. X-ray crystallography provides definitive proof of absolute configuration, while high-resolution mass spectrometry (HRMS) confirms molecular formula. Circular dichroism (CD) spectroscopy may supplement structural analysis for chiral centers. Consistent reporting of spectral data (e.g., coupling constants, NOE correlations) is vital for reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental spectral data for this compound’s conformation?

Discrepancies often arise from solvent effects, dynamic conformational equilibria, or inaccuracies in computational models (e.g., DFT functional selection). To address this:

- Validate computational methods using benchmarked datasets.

- Compare experimental NMR chemical shifts with computed values across multiple solvents.

- Perform variable-temperature NMR to detect dynamic behavior. Transparent reporting of computational parameters (basis sets, solvation models) and experimental conditions ensures cross-study comparability .

Q. What strategies optimize enantioselectivity in this compound’s C-H functionalization while minimizing protecting group use?

Enantioselective catalysis using chiral ligands (e.g., phosphoramidites) can enhance stereocontrol. Key approaches include:

- Screening ligand libraries to identify optimal stereochemical induction.

- Employing directing groups that transiently coordinate to metal catalysts without requiring permanent protection.

- Monitoring reaction progress via chiral HPLC to quantify enantiomeric excess (ee). Recent work achieved >90% ee in diol C-H allylation using iridium catalysts, though scalability remains a challenge .

Q. How should researchers apply the FINER criteria to design feasible studies on this compound’s bioactivity?

- Feasible: Ensure access to sufficient compound quantities (e.g., via scalable synthesis) and validated assays.

- Interesting: Align with gaps in polyketide bioactivity, such as mechanisms of cytotoxicity or resistance modulation.

- Novel: Explore understudied targets (e.g., non-canonical kinase inhibition).

- Ethical: Adhere to preclinical guidelines for in vitro/in vivo studies, including NIH reporting standards.

- Relevant: Link findings to broader therapeutic contexts (e.g., anticancer or antimicrobial applications) .

Q. What methodological considerations are critical when scaling this compound’s synthesis from milligram to gram quantities?

- Reaction Optimization: Adjust catalyst loading and solvent volume to maintain efficiency at larger scales.

- Purification: Transition from column chromatography to recrystallization or continuous flow systems.

- Reproducibility: Document batch-to-batch variability in yield and purity. Pilot studies comparing small- and mid-scale syntheses (e.g., 100 mg vs. 1 g) can identify bottlenecks early .

Q. How do researchers validate this compound’s purity in complex reaction mixtures, and what thresholds are acceptable for biological assays?

- Analytical Techniques: Use HPLC-MS (>95% purity) with orthogonal methods (e.g., -NMR integration).

- Thresholds: ≥95% purity for in vitro assays; ≥98% for in vivo studies to minimize off-target effects.

- Impurity Profiling: Identify and quantify byproducts via LC-MS/MS and compare with synthetic intermediates .

Q. What frameworks guide the formulation of mechanistic hypotheses for this compound’s biosynthesis in native organisms?

- Comparative Genomics: Identify biosynthetic gene clusters (BGCs) in source organisms using tools like antiSMASH.

- Isotope Labeling: Trace carbon and hydrogen incorporation via - or -labeled precursors.

- Enzyme Reconstitution: Express putative polyketide synthases (PKSs) in heterologous hosts to validate activity. Hypothesis testing should integrate genetic, isotopic, and biochemical data .

Methodological Guidelines

- Data Reporting: Follow NIH preclinical guidelines for experimental details (e.g., catalyst loading, solvent ratios) to enable replication .

- Conflict Resolution: Use multi-technique validation (e.g., NMR, X-ray, CD) to address structural ambiguities .

- Ethical Compliance: Obtain institutional approvals for bioactivity studies and disclose all data manipulation practices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.